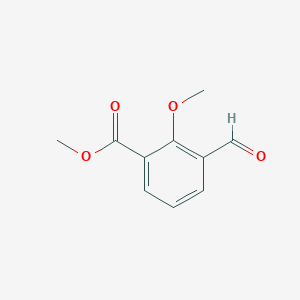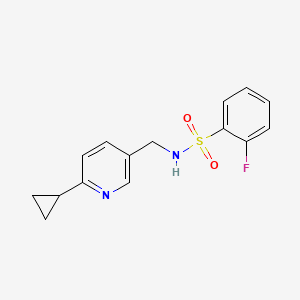
N-((6-cyclopropylpyridin-3-yl)methyl)-2-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the introduction of the cyclopropyl group, and the attachment of the benzenesulfonamide group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyridine and benzene rings, the sulfonamide group, and the single fluorine atom. The cyclopropyl group would add some steric hindrance .Chemical Reactions Analysis
As an organic compound containing a pyridine ring and a sulfonamide group, this compound could participate in various chemical reactions. The pyridine ring, being aromatic, could undergo electrophilic substitution reactions. The sulfonamide group could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the aromatic rings, the sulfonamide group, and the fluorine atom would all influence its properties .Wissenschaftliche Forschungsanwendungen
Cyclooxygenase Inhibition
N-((6-cyclopropylpyridin-3-yl)methyl)-2-fluorobenzenesulfonamide derivatives have been studied for their role in inhibiting cyclooxygenase enzymes. A similar derivative, 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide, was identified as a potent, highly selective, and orally active cyclooxygenase-2 (COX-2) inhibitor, beneficial for treating conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
DNA Interaction and Anticancer Activity
Copper(II)-sulfonamide complexes involving N-sulfonamide derivatives have been shown to interact with DNA and exhibit anticancer properties. These complexes have been studied for their DNA binding, cleavage, genotoxicity, and their potential in treating cancer cells, suggesting a role for similar sulfonamide compounds in oncology research (González-Álvarez et al., 2013).
Structural Analysis and Potential API for Dementia
N-sulfonamide derivatives have also been investigated for their structural properties and potential as active pharmaceutical ingredients (API) for dementia treatment. A study on AND-1184, a compound with a similar structure, provided insights into its solid-state characteristics, crucial for its application in pharmaceuticals (Pawlak et al., 2021).
Role in Chemical Synthesis
Such compounds have also been utilized in facilitating chemical reactions. For instance, in the synthesis of fluorinated derivatives, compounds similar to N-((6-cyclopropylpyridin-3-yl)methyl)-2-fluorobenzenesulfonamide have been used to promote specific chemical transformations, illustrating their utility in organic chemistry and materials science (Jiang & Shi, 2009).
Anticancer and Radiosensitizing Agents
Derivatives containing the 4-methylbenzenesulfonamide moiety, similar to N-((6-cyclopropylpyridin-3-yl)methyl)-2-fluorobenzenesulfonamide, have been synthesized as anticancer compounds. They demonstrated cytotoxic activity against breast cancer cell lines and potential as radiosensitizing agents, suggesting their relevance in cancer therapy (Ghorab et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c16-13-3-1-2-4-15(13)21(19,20)18-10-11-5-8-14(17-9-11)12-6-7-12/h1-5,8-9,12,18H,6-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXUUMSGMCRZQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-cyclopropylpyridin-3-yl)methyl)-2-fluorobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2374564.png)
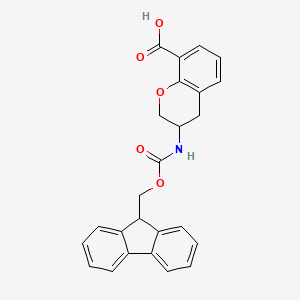
![9-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2374568.png)
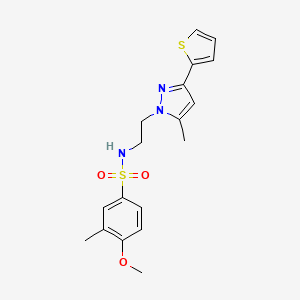
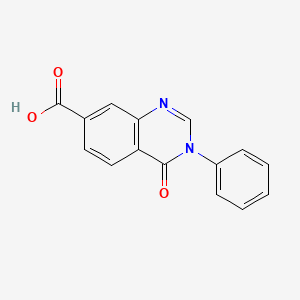

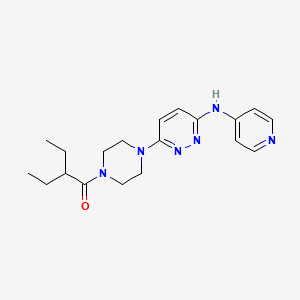
![(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2374576.png)


![1-(2,5-Dimethoxyphenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2374581.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(2,4-dimethylphenyl)propanamide](/img/structure/B2374584.png)
